molecular formula C11H13NO B6240482 rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans CAS No. 1843431-54-8

rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans

Cat. No.: B6240482
CAS No.: 1843431-54-8
M. Wt: 175.2
InChI Key:
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Description

rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans: is a chiral cyclopropane derivative

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of chiral recognition .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .

Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is unique due to its specific substitution pattern and the presence of the phenyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1843431-54-8

Molecular Formula

C11H13NO

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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